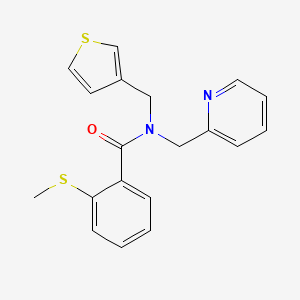

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

The compound 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a methylthio (-SCH₃) substituent at the 2-position of the benzene ring, along with dual N-substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-23-18-8-3-2-7-17(18)19(22)21(12-15-9-11-24-14-15)13-16-6-4-5-10-20-16/h2-11,14H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTSCJAQDYOJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene and pyridine rings. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds with structural similarities to 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide exhibit significant antimicrobial activity. For instance, thiazolopyridine derivatives have shown potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that derivatives of this compound could be developed into effective antimicrobial agents.

Cytotoxic Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance or reduce cytotoxicity, making it a candidate for further development in cancer therapeutics .

Medicinal Chemistry

The unique structure of this compound positions it as a promising lead compound in drug discovery. Its potential applications include:

- Antimicrobial Agents : Given its observed antibacterial properties, it could be developed into new antibiotics.

- Anticancer Drugs : Its cytotoxic activity suggests potential use in cancer treatment.

- Neurological Disorders : Compounds in this class have been explored for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds:

- Thieno[2,3-d]pyrimidines : These compounds were synthesized and evaluated for their antibacterial activity, revealing significant potential against resistant bacterial strains .

- Thiazolo[4,5-b]pyridines : Research highlighted their ability to inhibit bacterial growth effectively while maintaining favorable drug-like properties through molecular docking studies, indicating strong binding interactions with target enzymes .

- Tetrahydrobenzo[b]thiophene Derivatives : These derivatives demonstrated antioxidant properties alongside antimicrobial activities, suggesting a broad spectrum of biological effects that could be harnessed for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and functional attributes.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Methylthio Group : The methylthio substituent enhances lipophilicity and metabolic stability, as seen in 3a and 18 . This group may improve the target compound’s membrane permeability, critical for bioactive molecules .

- Heterocyclic Substitutents : The pyridine and thiophene groups in the target compound contrast with simpler analogs like 3a . These heterocycles likely contribute to π-π interactions or metal coordination, similar to the thiourea-pyridine system in 2-methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide .

- Bioactivity: While direct data for the target compound is absent, fluorinated or thiazolidinone-containing analogs (e.g., 18) exhibit antimicrobial and antitubercular activities, suggesting that the target’s hybrid structure could be optimized for similar applications .

Challenges and Limitations

- Synthetic Complexity : The dual N-substituents in the target compound may pose challenges in regioselective synthesis, requiring protective group strategies or orthogonal coupling reactions.

- Lack of Direct Bioactivity Data : Most evidence focuses on synthesis and structural characterization; pharmacological data must be inferred from analogs.

Biological Activity

2-(Methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 354.5 g/mol. The compound features a benzamide core substituted with methylthio, pyridine, and thiophene groups, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 354.5 g/mol |

| CAS Number | 1234952-90-9 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the benzamide linkage followed by the introduction of methylthio and heteroaryl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key proteins such as histone deacetylases (HDACs) or heat shock proteins (Hsp90), which are crucial for cancer cell growth and survival .

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated moderate to good antimicrobial activity. This suggests that the compound may also possess similar properties, potentially inhibiting bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

- Inhibition of Hsp90 : A study on benzamide derivatives showed that certain compounds could effectively inhibit Hsp90, leading to reduced viability in cancer cells. This class of compounds was noted for its ability to induce apoptosis in resistant cancer cell lines .

- Antimicrobial Screening : Another investigation into related benzamide compounds revealed their efficacy against various pathogens, including resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.